4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine
Overview
Description
4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
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Biological Activity
4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, among other therapeutic applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C${12}$H${18}$N$_{4}$O, with a molecular weight of approximately 234.30 g/mol. The compound features an ethoxy group at the 4-position, a methyl group at the 6-position, and a piperazine moiety at the 2-position, contributing to its unique biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in various inflammatory and immune responses . Additionally, molecular docking studies suggest that this compound can form stable complexes with target proteins, influencing their activity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating efficacy comparable to established antimicrobial agents. For instance, studies have shown that this compound can inhibit the growth of certain pathogens, making it a candidate for further development in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, it was found to be effective against FaDu hypopharyngeal tumor cells, showing improved cytotoxicity compared to reference drugs like bleomycin . The ability to modulate enzyme activity involved in cancer pathways positions this compound as a promising candidate for cancer therapy .
Table: Summary of Biological Activities
Properties
IUPAC Name |
4-ethoxy-6-methyl-2-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-16-10-8-9(2)13-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTZIXXEGGMDDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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